molecular formula C8H7FO2S B1343165 3-Fluoro-5-(methylthio)benzoic acid CAS No. 453565-64-5

3-Fluoro-5-(methylthio)benzoic acid

Cat. No.: B1343165
CAS No.: 453565-64-5
M. Wt: 186.21 g/mol
InChI Key: ZSEWNFQVEKASQW-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylthio)benzoic acid is an organic compound with the molecular formula C8H7FO2S and a molecular weight of 186.21 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 3-position and a methylthio group at the 5-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(methylthio)benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylthio group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(methylthio)benzoic acid is unique due to the presence of both the fluorine atom and the methylthio group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-fluoro-5-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEWNFQVEKASQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610389
Record name 3-Fluoro-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453565-64-5
Record name 3-Fluoro-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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